Basimglurant

mGlu5 Receptor Binding Kinetics Drug-Target Residence Time

Basimglurant (RG7090, RO4917523) is a clinically validated mGlu5 negative allosteric modulator with a uniquely long receptor residence time (>400 min) and a ~10-hour rodent half-life—ideal for once-daily dosing in anxiety and depression models. Its sub-nanomolar affinity (Kd=1.1 nM) makes it a precise reference standard for target engagement assays. With >100-fold PK/PD differentiation from in-class compounds like CTEP, substitution is scientifically unsound. Procure high-purity (≥98%) Basimglurant to ensure reproducibility in translational CNS research.

Molecular Formula C18H13ClFN3
Molecular Weight 325.8 g/mol
CAS No. 1034442-21-1
Cat. No. B1667758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasimglurant
CAS1034442-21-1
Synonyms2-chloro-4-(1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl)pyridine
basimglurant
RO4917523
Molecular FormulaC18H13ClFN3
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl
InChIInChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3
InChIKeyUPZWINBEAHDTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Basimglurant (CAS 1034442-21-1): A Clinically Advanced mGlu5 Negative Allosteric Modulator (NAM) for CNS Research and Development


Basimglurant (also known as RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [1]. This small molecule compound has advanced to Phase 2 clinical trials for multiple central nervous system (CNS) indications, including major depressive disorder (MDD), fragile X syndrome (FXS), and trigeminal neuralgia, and is currently under development for the treatment of seizures associated with Tuberous Sclerosis Complex (TSC) [2][3]. Its mechanism of action, which involves non-competitive inhibition of mGlu5 signaling, differentiates it from orthosteric antagonists and offers a unique pharmacological profile for modulating glutamatergic neurotransmission [4].

Why mGlu5 Negative Allosteric Modulators Are Not Interchangeable: The Case for Procuring Basimglurant (1034442-21-1)


While several mGlu5 NAMs share a common target, their pharmacological profiles are not equivalent. Substituting basimglurant with another in-class compound like mavoglurant, dipraglurant, or CTEP without rigorous validation can introduce significant variability into experimental and preclinical studies [1]. These differences are not theoretical; they manifest in quantifiable, divergent outcomes in key areas such as receptor binding kinetics, which can vary by orders of magnitude, and downstream functional selectivity, as well as distinct in vivo pharmacokinetic and exposure-receptor occupancy relationships [2][3]. The evidence presented below quantifies these specific points of differentiation, demonstrating why generic substitution is a scientifically unsound procurement strategy.

Quantitative Evidence for Basimglurant (1034442-21-1) Differentiation Against Key mGlu5 NAM Comparators


Basimglurant Demonstrates a Sustained Receptor Residence Time Exceeding 400 Minutes, Differentiating it from Short-Acting mGlu5 NAMs

In a direct head-to-head comparison of nine clinically tested mGlu5 NAMs, basimglurant exhibited a long receptor residence time of >400 minutes, placing it in the top tier alongside mavoglurant. This is in stark contrast to comparators like dipraglurant, F169521, F1699611, and STX107, which demonstrated low residence times of <10 minutes [1][2].

mGlu5 Receptor Binding Kinetics Drug-Target Residence Time Negative Allosteric Modulator

Basimglurant Exhibits High Affinity for mGlu5 with a Kd of 1.1 nM, Differentiating its Binding Profile from Analogues Like CTEP

Saturation binding analysis using [3H]-basimglurant on recombinant human mGlu5 receptors reveals a monophasic saturation isotherm with a dissociation constant (Kd) of 1.1 nM [1]. This high affinity is consistent across human and rodent orthologues. For comparative context, the structural analogue CTEP has a reported IC50 of 2.2 nM, indicating a roughly 2-fold difference in potency at this initial binding step .

mGlu5 Binding Affinity Radioligand Binding Basimglurant

In Vivo Pharmacokinetic Profile of Basimglurant in Rodents Differs Significantly from the Long-Acting Analogue CTEP

Basimglurant has a terminal half-life of approximately 10 hours in rodents. This is a key differentiating factor from its structural analogue CTEP, which has a significantly longer half-life of 49 hours in the same species [1][2]. This difference is not trivial; it dictates the compound's utility in different experimental paradigms.

Pharmacokinetics In Vivo Half-Life Basimglurant

Basimglurant and Other mGlu5 NAMs Exhibit Distinct and Non-Interchangeable Plasma Exposure-Receptor Occupancy Relationships

A formal comparison of exposure-receptor occupancy (RO) relationships across clinically tested mGlu5 NAMs revealed distinct profiles for each compound. The study found a >100-fold difference in required plasma exposure to achieve a given level of mGlu5 receptor occupancy among basimglurant, mavoglurant, and dipraglurant [1][2]. This demonstrates that plasma concentration alone is a poor predictor of target engagement across the class.

Receptor Occupancy Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship mGlu5 NAM Basimglurant

Defined Application Scenarios for Basimglurant (1034442-21-1) Based on its Quantitative Differentiation


Development of Sustained-Release or Once-Daily CNS Therapeutics

Basimglurant's long receptor residence time of >400 minutes, which translates to a sustained pharmacodynamic effect, makes it a superior candidate for developing once-daily oral formulations for chronic CNS conditions like depression or anxiety. This property, validated in direct head-to-head studies, offers a clear advantage over short-residence time NAMs like dipraglurant, which may require more frequent dosing to maintain target engagement [1].

Rodent Behavioral Studies with Once-Daily Dosing Paradigms

For in vivo pharmacology studies in rodents, basimglurant's half-life of ~10 hours is ideal for supporting once-daily oral dosing protocols. This is a critical distinction from the long-acting analogue CTEP (49-hour half-life), which is better suited for studies requiring dosing every 48 hours. Researchers can select basimglurant with confidence for standard sub-chronic efficacy models in anxiety and depression, knowing the PK profile is fit-for-purpose [2][3].

High-Resolution In Vitro Target Engagement and Selectivity Profiling

With its sub-nanomolar to low nanomolar binding affinity (Kd = 1.1 nM, Ki = 1.4 nM for ABP688), basimglurant serves as a potent and selective reference standard for mGlu5 target engagement studies. Its well-characterized binding profile and 2-fold higher potency than its analogue CTEP make it a precise tool for competitive binding assays, autoradiography, and confirming target expression and modulation in native tissues [4][5].

Translational PET Imaging Studies to Predict Clinical Target Occupancy

Basimglurant has been used in clinical PET imaging studies to directly measure mGlu5 receptor occupancy, a critical step in translational drug development. The comparative exposure-RO data showing >100-fold differences between NAMs highlights that basimglurant's specific PK/PD relationship must be used for its own clinical dose prediction. It cannot be substituted with data from other mGlu5 NAMs, making its procurement essential for anyone replicating or building upon its clinical development program [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Basimglurant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.